molecular formula C10H7ClN2O2S2 B2693344 methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 303145-89-3

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

Cat. No. B2693344
CAS RN: 303145-89-3
M. Wt: 286.75
InChI Key: DGMVSANJFKMNJS-XFXZXTDPSA-N
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Description

“Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate” is a chemical compound with the CAS Number 303145-63-3 and a linear formula of C10H7ClN2O2S2 . It has a molecular weight of 286.76 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds involves the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The conditions for these reactions were optimized with respect to base, temperature, and reaction time .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3/b12-9- . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

The dithiazole moiety in the compound has the ability to undergo nucleophilic attacks, thanks to the latent cyano group within the dithiazole moiety . This property can be leveraged in various chemical reactions.


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 286.76 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its chemical properties and potential applications. Its ability to undergo nucleophilic attacks could be leveraged in the synthesis of other compounds . Additionally, given the biological activity of similar compounds, there may be potential for exploring its use in medical or pharmaceutical applications .

properties

IUPAC Name

methyl 3-[(4-chlorodithiazol-5-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-3-2-4-7(5-6)12-9-8(11)13-17-16-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMVSANJFKMNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

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